Dibutyltin distearate

Description

The exact mass of the compound Dibutyltin distearate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65507. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutyltin distearate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin distearate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[dibutyl(octadecanoyloxy)stannyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHDRFKHKGNLNW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

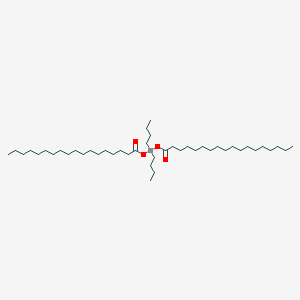

CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052247 | |

| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-55-2 | |

| Record name | Octadecanoic acid, 1,1′-(dibutylstannylene) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl(bis(octadecanoyloxy))stannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyltin distearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylbis(stearoyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL(BIS(OCTADECANOYLOXY))STANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VNX07CCO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Situating Dibutyltin Distearate in Organotin Chemistry

An In-depth Technical Guide to Dibutyltin Distearate: Structure, Properties, and Applications

Dibutyltin distearate (DBTDST) stands as a significant compound within the vast field of organometallic chemistry, specifically categorized as a diorganotin dicarboxylate. Its molecular architecture, featuring a central tetravalent tin atom bonded to two alkyl (n-butyl) groups and two long-chain carboxylate (stearate) groups, imparts a unique combination of properties that have made it a cornerstone catalyst and stabilizer in polymer science.[1] Unlike its shorter-chain analogs such as dibutyltin diacetate or dibutyltin dilaurate, the two 18-carbon stearate ligands give DBTDST distinct characteristics in terms of solubility, melting point, and reactivity, which are critical determinants of its application scope.[1]

This guide offers a comprehensive technical overview of dibutyltin distearate, designed for researchers, scientists, and professionals in material science and drug development. We will delve into its fundamental chemical structure, physicochemical properties, synthesis pathways, and mechanistic action as a catalyst, providing field-proven insights and validated experimental protocols.

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification and a clear visualization of its molecular structure.

-

Compound Name: Dibutyltin distearate

-

Synonyms: Dibutyl(bis(octadecanoyloxy))stannane, Stannane, dibutylbis(stearoyloxy)-[2]

The structure consists of a central tin (Sn) atom forming four covalent bonds. Two of these are with the carbon atoms of n-butyl groups (-C₄H₉), and the other two are with the oxygen atoms of two stearate groups (-OOC(CH₂)₁₆CH₃). The long, nonpolar hydrocarbon chains of the stearate ligands are a dominant feature, heavily influencing the compound's physical behavior.[1]

Physicochemical Properties

The physical and chemical properties of DBTDST are crucial for its handling, formulation, and performance in various applications. The data presented below is a synthesis of typical values found in technical literature.

| Property | Value / Description | Source(s) |

| Appearance | White or yellowish waxy solid or powder at room temperature. | [6] |

| Odor | Faint, fatty acid-like odor. | [7] |

| Melting Point | Varies with purity, typically in the range of 45-55 °C. | N/A |

| Boiling Point | Decomposes upon heating before boiling at atmospheric pressure. | [8] |

| Density | Approximately 1.05 - 1.07 g/cm³ at 25 °C. | |

| Solubility | Practically insoluble in water. Soluble in many organic solvents like toluene, benzene, ethers, and esters. | [7][9] |

| Stability | Stable under recommended storage conditions. Sensitive to strong acids, bases, and oxidizing agents. | [10] |

Synthesis and Manufacturing Pathway

The most prevalent and industrially viable method for synthesizing dibutyltin distearate is through the direct esterification of dibutyltin oxide with stearic acid. This condensation reaction is a classic example of a Lewis acid-catalyzed process where water is the sole byproduct.

Reaction: (C₄H₉)₂SnO + 2 CH₃(CH₂)₁₆COOH → (C₄H₉)₂Sn(OOC(CH₂)₁₆CH₃)₂ + H₂O

The causality behind this process choice is efficiency and purity. Dibutyltin oxide is a readily available precursor, and the reaction can be driven to completion by removing the water as it forms. Using a solvent like toluene, which forms an azeotrope with water, is a standard industrial practice to achieve high yields of the final product.[1]

Standard Laboratory Synthesis Protocol

This protocol describes a self-validating system where reaction completion is visually confirmed by the cessation of water collection.

-

Equipment Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add dibutyltin oxide (1.0 molar equivalent), stearic acid (2.05 molar equivalents, a slight excess ensures complete conversion of the oxide), and toluene (enough to suspend the reactants, typically 2-3 mL per gram of oxide).

-

Reaction: Begin stirring and heat the mixture to a gentle reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap.

-

Monitoring: Continue the reflux until no more water is collected in the trap. The theoretical volume of water can be calculated beforehand to serve as a benchmark. The reaction mixture should become a clear, homogeneous solution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The remaining residue is high-purity dibutyltin distearate, which will solidify upon cooling. No further purification is typically necessary for catalytic applications.

Core Application: Catalysis in Polymer Science

DBTDST is a highly effective catalyst, particularly for reactions involving isocyanates and hydroxyl groups (urethane formation) and for the cross-linking of silicones.[1][9] Its efficacy stems from its nature as a Lewis acid.

Mechanism of Urethane Catalysis

The formation of a polyurethane linkage is a polyaddition reaction between a polyol (-OH group) and an isocyanate (-NCO group). DBTDST dramatically accelerates this reaction through a well-understood mechanism.[11]

-

Coordination and Activation: The tin atom in DBTDST, being electrophilic (a Lewis acid), coordinates with the electronegative oxygen atom of the isocyanate's carbonyl group.[8][12] This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The hydroxyl group of the polyol then attacks the activated carbonyl carbon.

-

Rearrangement and Catalyst Regeneration: A transient intermediate is formed, which quickly rearranges to form the stable urethane linkage and releases the DBTDST catalyst, allowing it to participate in another cycle.

This catalytic cycle lowers the activation energy of the reaction, enabling rapid curing at ambient or slightly elevated temperatures.[11]

Experimental Protocol: Polyurethane Elastomer Synthesis

This protocol provides a method for creating a simple cast elastomer, demonstrating the catalytic effect of DBTDST.

-

Materials & Equipment:

-

Polyether or Polyester Polyol (e.g., PPG 2000)

-

Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

-

Dibutyltin Distearate (DBTDST)

-

Vacuum oven or desiccator, planetary mixer, disposable cups, molds.

-

-

Preparation (Part A):

-

In a mixing cup, accurately weigh the desired amount of polyol.

-

Add the DBTDST catalyst. A typical loading level is 0.01 to 0.5 parts per hundred parts of resin (phr).[13] The exact amount is critical: higher concentrations drastically reduce the working time (pot life).

-

Place the mixture in a vacuum oven at 60-80°C for 1-2 hours to remove any dissolved moisture, which can cause unwanted side reactions (foaming).

-

Cool the mixture to the desired mixing temperature (e.g., 25°C or 50°C).

-

-

Reaction (Mixing):

-

Calculate and weigh the stoichiometric amount of isocyanate (Part B) based on the hydroxyl value of the polyol.

-

Add the isocyanate to the polyol/catalyst mixture and immediately begin mixing vigorously for 30-60 seconds, ensuring a homogenous blend.

-

-

Casting and Curing:

-

Quickly pour the reacting mixture into a pre-heated and release-coated mold.

-

Allow the part to cure. The "gel time" or "tack-free time" can be recorded as a measure of catalytic activity.

-

A typical post-cure cycle might involve holding the part at 80-100°C for several hours to ensure full property development.

-

-

Validation: The success of the catalysis is validated by the rapid transition from a liquid to a solid elastomer, achieving a tack-free surface within the expected time frame, which would take days or weeks without the catalyst.

Analytical Methodologies

For quality control and research purposes, the identification and quantification of DBTDST are essential.

-

Tin Content Analysis: As the active center is the tin atom, a common quality control metric is the total tin content. This is often determined by methods like Graphite Furnace Atomic Absorption (GFAA) spectroscopy after appropriate sample digestion.[14]

-

Chromatographic Methods: For separating and identifying specific organotin compounds within a mixture, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool.[1] Derivatization may be required to improve the volatility of the compound for GC analysis.[15]

Safety and Handling

Like all organotin compounds, dibutyltin distearate must be handled with care. The primary hazards are related to toxicity upon ingestion, inhalation, or skin contact.[7][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[10][16] Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong acids and oxidizing agents.[10][17]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment, as organotin compounds can be very toxic to aquatic life.[10][16]

Conclusion

Dibutyltin distearate is a highly versatile and efficient organometallic compound whose utility is deeply rooted in its chemical structure. The combination of a Lewis acidic tin center and long, solubilizing stearate chains makes it an indispensable catalyst for the production of polyurethanes and silicones, and an effective stabilizer for PVC. Its synthesis is straightforward, and its catalytic mechanism is well-understood, allowing for precise control over complex polymerization reactions. While its use requires adherence to strict safety protocols due to the inherent toxicity of organotin compounds, its performance and reliability ensure its continued importance in industrial chemistry and materials science. For professionals in drug development, understanding DBTDST is key to controlling the synthesis of polymers used in medical devices, delivery systems, and advanced packaging, where material properties are paramount.

References

-

PubChemLite. (n.d.). Dibutyltin distearate (C44H88O4Sn). Retrieved from [Link]

-

Chemsrc. (n.d.). Bis(2-ethoxyethyl) adipate | CAS#:109-44-4. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). Hexanedioic acid, bis(2-ethoxyethyl) ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

East Harbour Group. (2023). Dibutyltin Dilaurate Safety Data Sheet. Retrieved from [https://www.easth Harbour.com/images/upload/file/20230510/1683687317616220.pdf]([Link] Harbour.com/images/upload/file/20230510/1683687317616220.pdf)

-

Medium. (2025). Dibutyltin diacetate as a catalyst for transesterification reactions. Retrieved from [Link]

-

OSHA. (n.d.). Dibutyltin Dilaurate as Sn. Retrieved from [Link]

-

PubChem. (n.d.). Dibutyl(bis(octadecanoyloxy))stannane. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibutyltin dilaurate. Retrieved from [Link]

-

Medium. (2025). Analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of dibutyltin dilaurate. Retrieved from [Link]

-

BNT Chemicals. (n.d.). DBTL – Dibutyltin Dilaurate. Retrieved from [Link]

-

BDMAEE. (2025). Dibutyltin dilaurate d-12 catalyst, formulated to maximize reaction efficiency and minimize processing time. Retrieved from [Link]

-

PubChem. (n.d.). Dibutyltin diacetate. Retrieved from [Link]

-

PubMed. (n.d.). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. Retrieved from [Link]

-

BDMAEE. (2025). Dibutyltin dilaurate d-12: a highly efficient gelling catalyst that provides excellent foaming control and stability. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dibutyltin dilaurate – Knowledge and References. Retrieved from [Link]

-

Patsnap. (n.d.). Dibutyltin dilaurate synthesis process. Retrieved from [Link]

- Google Patents. (n.d.). CN102838631A - Synthesis method of dibutyltin dilaurate.

- Google Patents. (n.d.). CN102516544A - Method for preparing dibutyltin dilaurate catalyst.

-

Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. Retrieved from [Link]

-

Novus Light. (n.d.). Challenging toxic tin catalysts in polyurethane coatings through serendipity. Retrieved from [Link]

-

MDPI. (2023). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]

-

NIH. (2024). Flexible Coatings Facilitate pH-Targeted Drug Release via Self-Unfolding Foils. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dibutyl(bis(octadecanoyloxy))stannane | C44H88O4Sn | CID 16682765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIBUTYL TIN DISTEARATE | 5847-55-2 [chemicalbook.com]

- 4. DIBUTYL TIN DISTEARATE CAS#: 5847-55-2 [m.chemicalbook.com]

- 5. PubChemLite - Dibutyltin distearate (C44H88O4Sn) [pubchemlite.lcsb.uni.lu]

- 6. Dibutyltin dilaurate synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 7. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]

- 8. newtopchem.com [newtopchem.com]

- 9. BNT Chemicals | DBTL – Dibutyltin Dilaurate [bnt-chemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. ohans.com [ohans.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. bdmaee.net [bdmaee.net]

- 14. osha.gov [osha.gov]

- 15. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. eastharbourgroup.com [eastharbourgroup.com]

Dibutyltin distearate CAS number 5847-55-2

An In-Depth Technical Guide to Dibutyltin Distearate (CAS 5847-55-2)

Introduction

Dibutyltin distearate (DBTDST), identified by CAS Number 5847-55-2, is a diorganotin dicarboxylate compound with significant industrial and research applications. Structurally, it features a central tetravalent tin atom bonded to two n-butyl groups and two long-chain stearate ligands.[1] This unique structure, particularly the long hydrocarbon chains of the stearate groups, imparts specific physical properties like solubility and a relatively high melting point, making it a versatile molecule in polymer chemistry.[1] This guide provides a comprehensive technical overview of its synthesis, mechanisms of action, primary applications, analytical characterization, and toxicological profile, designed for professionals in research and drug development.

Physicochemical and Structural Properties

DBTDST's identity is defined by its specific molecular structure and resulting chemical properties. It is crucial to differentiate it from other organotin compounds, such as dibutyltin dilaurate (DBTDL) or dibutyltin diacetate, where the primary difference lies in the carboxylate ligands attached to the dibutyltin moiety.[1] These differences significantly influence the compound's reactivity, stability, and application scope.[1]

Table 1: Physicochemical Properties of Dibutyltin Distearate

| Property | Value | Source(s) |

| CAS Number | 5847-55-2 | [1][2][3] |

| Molecular Formula | C44H88O4Sn | [1][4] |

| Molecular Weight | 799.9 g/mol | [4] |

| IUPAC Name | [dibutyl(octadecanoyloxy)stannyl] octadecanoate | [4] |

| Synonyms | Dibutyltin stearate, Stannane, dibutylbis(stearoyloxy)- | [4][5] |

| Appearance | Waxy solid or crystals | [6] |

| EINECS Number | 227-438-7 | [3][4] |

graph Dibutyltin_distearate_Structure { layout=neato; node [shape=plaintext];// Central Tin Atom Sn [label="Sn", pos="0,0!", fontsize=14, fontcolor="#202124"];

// Butyl Groups C1_butyl1 [label="CH2", pos="-1.5,1!", fontsize=12, fontcolor="#5F6368"]; C2_butyl1 [label="CH2", pos="-2.5,1.5!", fontsize=12, fontcolor="#5F6368"]; C3_butyl1 [label="CH2", pos="-3.5,2!", fontsize=12, fontcolor="#5F6368"]; C4_butyl1 [label="CH3", pos="-4.5,2.5!", fontsize=12, fontcolor="#5F6368"];

C1_butyl2 [label="CH2", pos="-1.5,-1!", fontsize=12, fontcolor="#5F6368"]; C2_butyl2 [label="CH2", pos="-2.5,-1.5!", fontsize=12, fontcolor="#5F6368"]; C3_butyl2 [label="CH2", pos="-3.5,-2!", fontsize=12, fontcolor="#5F6368"]; C4_butyl2 [label="CH3", pos="-4.5,-2.5!", fontsize=12, fontcolor="#5F6368"];

// Stearate Groups O1_stearate1 [label="O", pos="1.5,1!", fontsize=12, fontcolor="#EA4335"]; C_stearate1 [label="C", pos="2.5,1.5!", fontsize=12, fontcolor="#5F6368"]; O2_stearate1 [label="O", pos="2.8,2.5!", fontsize=12, fontcolor="#EA4335"]; Chain1 [label="(CH2)16CH3", pos="4,1.5!", fontsize=12, fontcolor="#5F6368"];

O1_stearate2 [label="O", pos="1.5,-1!", fontsize=12, fontcolor="#EA4335"]; C_stearate2 [label="C", pos="2.5,-1.5!", fontsize=12, fontcolor="#5F6368"]; O2_stearate2 [label="O", pos="2.8,-2.5!", fontsize=12, fontcolor="#EA4335"]; Chain2 [label="(CH2)16CH3", pos="4,-1.5!", fontsize=12, fontcolor="#5F6368"];

// Bonds Sn -- C1_butyl1 [penwidth=2, color="#4285F4"]; C1_butyl1 -- C2_butyl1 [penwidth=2, color="#4285F4"]; C2_butyl1 -- C3_butyl1 [penwidth=2, color="#4285F4"]; C3_butyl1 -- C4_butyl1 [penwidth=2, color="#4285F4"];

Sn -- C1_butyl2 [penwidth=2, color="#4285F4"]; C1_butyl2 -- C2_butyl2 [penwidth=2, color="#4285F4"]; C2_butyl2 -- C3_butyl2 [penwidth=2, color="#4285F4"]; C3_butyl2 -- C4_butyl2 [penwidth=2, color="#4285F4"];

Sn -- O1_stearate1 [penwidth=2, color="#34A853"]; O1_stearate1 -- C_stearate1 [penwidth=2, color="#34A853"]; C_stearate1 -- O2_stearate1 [style=filled, penwidth=2, color="#34A853"]; C_stearate1 -- Chain1 [penwidth=2, color="#34A853"];

Sn -- O1_stearate2 [penwidth=2, color="#34A853"]; O1_stearate2 -- C_stearate2 [penwidth=2, color="#34A853"]; C_stearate2 -- O2_stearate2 [style=filled, penwidth=2, color="#34A853"]; C_stearate2 -- Chain2 [penwidth=2, color="#34A853"]; }

Caption: Chemical structure of Dibutyltin distearate.

Synthesis and Manufacturing

The synthesis of DBTDST primarily relies on well-established esterification and substitution reactions. The choice of precursor—dibutyltin oxide or dibutyltin dichloride—defines the synthetic pathway.

Primary Synthesis Route: Esterification of Dibutyltin Oxide

The most common and direct method for producing DBTDST is the condensation reaction between dibutyltin oxide ((C₄H₉)₂SnO) and two molar equivalents of stearic acid (CH₃(CH₂)₁₆COOH).[1] This process is a classic esterification that eliminates water as a byproduct. To drive the reaction to completion and achieve high yields, it is typically performed under heat, often in a solvent like toluene that forms an azeotrope with water, facilitating its removal.[1]

Caption: Lewis acid catalysis of polyurethane formation by DBTDST.

DBTDST and related compounds also serve as catalysts in the curing of RTV (Room-Temperature-Vulcanizing) silicones and other silane-modified polymers. [7][8]

Thermal Stabilization of Polyvinyl Chloride (PVC)

PVC is notoriously susceptible to thermal degradation at processing temperatures, which can trigger a self-catalyzing breakdown of the polymer by releasing hydrogen chloride (HCl). [1]Organotin compounds like DBTDST are effective thermal stabilizers that prevent this degradation. [1]The stabilizing mechanism involves the replacement of labile chlorine atoms on the PVC chain with the more stable stearate groups from the DBTDST, thereby preventing the initiation of the dehydrochlorination process. [9]

Analytical Characterization

A suite of spectroscopic and chromatographic techniques is essential for the structural elucidation, purity assessment, and quality control of DBTDST.

-

Spectroscopic Methods: Techniques like Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), and Mass Spectrometry (MS) are indispensable for confirming the molecular structure, identifying functional groups, and analyzing the chemical environment of the tin atom. [1][10]* Chromatographic Methods: Gas Chromatography (GC), often coupled with a flame photometric detector (FPD), is a validated method for the analysis and quantification of specific butyltin compounds in various matrices. [11]* Thermal Analysis: Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) techniques are used to study the thermal decomposition profile and stability of the compound. [12]

Experimental Protocol: GC-FPD Analysis of Butyltin Compounds

-

Sample Preparation: The sample containing DBTDST is dissolved in an appropriate organic solvent.

-

Derivatization: To improve volatility for GC analysis, a derivatization step is often employed. A common procedure uses sodium tetraethylborate (STEB) to convert the butyltin species into their more volatile ethylated analogs. [11]3. Injection: A known volume of the derivatized sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation of the different butyltin species occurs based on their boiling points and interaction with the column's stationary phase.

-

Detection: As the separated compounds elute from the column, they are detected by a Flame Photometric Detector (FPD) specifically tuned for tin, which provides high sensitivity and selectivity. [11]6. Quantification: The concentration of DBTDST is determined by comparing the peak area of the corresponding derivative to a calibration curve generated from known standards.

Toxicological and Safety Profile

Like other organotin compounds, DBTDST requires careful handling due to its potential health and environmental hazards. Data from analogous dibutyltin compounds, particularly dibutyltin dilaurate (DBTDL) and dibutyltin dichloride (DBTC), are often used to assess its toxicological profile. [13]

Human Health Hazards

-

Acute Effects: The substance can be irritating to the eyes and skin. [6]Inhalation may cause respiratory tract irritation, headache, and nausea. [13]* Repeated Exposure: Long-term or repeated exposure may have adverse effects on the immune system (immunotoxicity), liver (hepatotoxicity), and central nervous system. [6][13]* Reproductive and Developmental Toxicity: Dibutyltin compounds are classified as toxic for reproduction. [13][14]They are suspected of causing genetic defects and may damage fertility or the unborn child. [6][15] The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) for tin organic compounds of 0.1 mg/m³ (as Sn) for an 8-hour time-weighted average (TWA) and a Short-Term Exposure Limit (STEL) of 0.2 mg/m³ (as Sn). [6][13]

Table 2: Summary of Toxicological Profile

| Endpoint | Hazard Classification/Observation | Source(s) |

| Acute Toxicity (Oral) | Toxic if swallowed. | [15] |

| Acute Toxicity (Inhalation) | Can be fatal if inhaled. | [15] |

| Skin/Eye Irritation | Causes skin and eye irritation. | [6][15] |

| Sensitization | May cause an allergic skin reaction. | [15] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [15] |

| Reproductive Toxicity | May damage fertility or the unborn child. | [13][15] |

| Target Organ Toxicity | Causes damage to the immune system, liver, and thymus through prolonged or repeated exposure. | [6][13][15] |

Environmental Hazards

Dibutyltin distearate is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [6]Therefore, its release into the environment should be strictly controlled.

Handling and Safety

Given its hazard profile, strict safety protocols must be followed when handling DBTDST:

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and appropriate respiratory protection is mandatory. [6]* Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [6]* Storage: Store in tightly sealed containers in a cool, dry place away from incompatible materials like strong oxidizers. [16]

Conclusion

Dibutyltin distearate is a compound of significant industrial utility, primarily as a highly effective catalyst for polyurethanes and a thermal stabilizer for PVC. Its performance is directly linked to its chemical structure, featuring a Lewis acidic tin center and long stearate chains. While its applications are well-established, its toxicological profile necessitates stringent handling procedures and environmental controls. For researchers and drug development professionals, understanding the synthesis, reactivity, and hazards of such organometallic compounds is crucial, particularly when considering their potential, even if indirect, in the formulation of advanced materials or delivery systems.

References

-

Dibutyltin dicarboxylate salts: Human health tier II assessment. (2017, October 27). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved January 14, 2026, from [Link]

-

octadecanoic acid, 1,1'-(dibutylstannylene) ester - Pharos. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of Dibutyltin Compounds with α- Amino Acids - Preprints.org. (2016, August 31). Retrieved January 14, 2026, from [Link]

-

ICSC 1171 - DIBUTYLTIN DILAURATE. (n.d.). International Labour Organization. Retrieved January 14, 2026, from [Link]

-

Dibutyltin diacetate | C12H24O4Sn | CID 16682740 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Dibutyl(bis(octadecanoyloxy))stannane | C44H88O4Sn | CID 16682765 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

IAEG® AD-DSL Release Version 9.0. (2025, May 30). International Aerospace Environmental Group. Retrieved January 14, 2026, from [Link]

-

Octadecanoic acid, 1,1′-(dibutylstannylene) ester - CAS Common Chemistry. (n.d.). American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Follow-up to ecological risk assessment of organotin substances on domestic substances list: annex 1 - Canada.ca. (2017, September 10). Retrieved January 14, 2026, from [Link]

-

News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dibutyltin dilaurate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - ResearchGate. (2025, August 7). Retrieved January 14, 2026, from [Link]

-

Synthesis, characterization and the antifungal activity test of some organotin(IV) benzoates. (2021, January 28). IOP Conference Series: Materials Science and Engineering. Retrieved January 14, 2026, from [Link]

-

Dibutyltin dilaurate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis method of dibutyltin dilaurate - Eureka | Patsnap. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dibutyltin dilaurate synthesis process - Eureka | Patsnap. (n.d.). Retrieved January 14, 2026, from [Link]

-

Effect of dibutyltin dilaurate concentration on the polymerization kinetics of PU foams containing 30% PHB. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents. (n.d.).

-

Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. (1999). Organic Letters. Retrieved January 14, 2026, from [Link]

-

dibutyltin diacetate as a catalyst for transesterification reactions. (2025, May 15). Retrieved January 14, 2026, from [Link]

-

the preferred dibutyltin dilaurate d-12 for manufacturers seeking to improve the mechanical properties of their pu products - BDMAEE. (2025, September 15). Retrieved January 14, 2026, from [Link]

-

The Research of Dibutyltin Polymer on the Thermal Stability of PVC - ResearchGate. (2025, August 10). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. DIBUTYL TIN DISTEARATE | 5847-55-2 [chemicalbook.com]

- 3. DIBUTYL TIN DISTEARATE CAS#: 5847-55-2 [m.chemicalbook.com]

- 4. Dibutyl(bis(octadecanoyloxy))stannane | C44H88O4Sn | CID 16682765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. ICSC 1171 - DIBUTYLTIN DILAURATE [chemicalsafety.ilo.org]

- 7. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]

- 8. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]

- 9. researchgate.net [researchgate.net]

- 10. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 11. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of Dibutyltin distearate from dibutyltin oxide

An In-Depth Technical Guide to the Synthesis of Dibutyltin Distearate from Dibutyltin Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin distearate [(C₄H₉)₂Sn(OCOC₁₇H₃₅)₂], an organotin compound, serves a critical role as a catalyst and stabilizer in various industrial and pharmaceutical applications. Its synthesis via the esterification of dibutyltin oxide with stearic acid is a cornerstone reaction, valued for its efficiency and high yield. This guide provides a comprehensive exploration of this synthesis, detailing the underlying chemical principles, a field-proven experimental protocol, critical safety mandates, and methods for product characterization. By explaining the causality behind each procedural step, this document aims to equip researchers with the expertise necessary for the safe and successful execution of this synthesis.

Introduction and Significance

Dibutyltin distearate, a member of the dialkyltin carboxylate family, is widely utilized as a catalyst in the production of polyurethanes, silicones, and other polymers.[1][2] Its efficacy stems from the Lewis acidic nature of the tin center, which activates carbonyl groups for nucleophilic attack.[3] In pharmaceutical and drug development contexts, organotin compounds are explored for various applications, though their use is carefully managed due to toxicity concerns. The synthesis from dibutyltin oxide and stearic acid is a direct condensation reaction that offers a clean and efficient pathway to the desired product, avoiding the harsh reagents or significant waste streams associated with alternative routes that start from dibutyltin dichloride.[1][4] Understanding this process is fundamental for professionals requiring high-purity catalysts for polymerization or other esterification and transesterification reactions.[5]

Reaction Chemistry and Mechanism

The synthesis of dibutyltin distearate from dibutyltin oxide is a classic esterification, or more accurately, a condensation reaction. Two molar equivalents of stearic acid react with one equivalent of dibutyltin oxide to yield one equivalent of dibutyltin distearate and one equivalent of water as the sole byproduct.

Overall Reaction: (C₄H₉)₂SnO + 2 C₁₇H₃₅COOH → (C₄H₉)₂Sn(OCOC₁₇H₃₅)₂ + H₂O

The reaction is typically catalyzed by heat and driven to completion by the removal of water. The mechanism, while not definitively elucidated in all literature, is understood to proceed through the activation of the stearic acid's carbonyl group by the tin center. The dibutyltin oxide acts as a Lewis acid, coordinating with the carboxylic acid, which facilitates the nucleophilic attack and subsequent elimination of water.[3] This process is highly efficient, often resulting in near-quantitative yields.

Critical Safety Considerations: A Mandate for Protocol Integrity

Handling the reagents for this synthesis requires strict adherence to safety protocols. Both dibutyltin oxide and, to a lesser extent, stearic acid dust, present significant hazards.

3.1 Dibutyltin Oxide (DBTO) Dibutyltin oxide is a potent toxicant. It is classified as toxic if swallowed and causes serious eye damage.[6] Prolonged or repeated exposure can cause damage to organs, particularly the immune system and thymus.[7] It is also suspected of causing genetic defects and may damage fertility or the unborn child.[7]

-

Personal Protective Equipment (PPE): Always handle DBTO within a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[7] When handling the powder, respiratory protection is required to prevent dust inhalation.

-

Handling: Avoid all personal contact, including inhalation and skin contact.[6][8] Minimize dust generation during transfer.[9] Use spark-proof tools and ensure adequate ventilation.[9][10]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep it locked up or in an area accessible only to qualified personnel.

3.2 Stearic Acid Stearic acid is generally considered safe but can cause irritation.[11][12]

-

PPE: When handling the powder, wear a dust mask, gloves, and safety goggles to prevent respiratory, skin, and eye irritation.[11][12]

-

Handling: Work in a well-ventilated area to avoid inhaling dust particles.[12] Molten stearic acid can cause thermal burns; use heat-resistant gloves when handling.[12]

-

Storage: Store in a cool, dry environment away from ignition sources and oxidizing materials.[11][13]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol describes a common and effective method for synthesizing dibutyltin distearate, often employing an azeotropic solvent to facilitate water removal.

4.1 Materials and Equipment

-

Dibutyltin oxide (DBTO), 98%

-

Stearic acid, 95%+

-

Toluene (or other suitable azeotropic solvent like xylene)

-

Round-bottom flask (sized appropriately for the scale)

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirring

-

Rotary evaporator

-

Standard laboratory glassware

4.2 Workflow Overview

4.3 Detailed Procedure

-

Reactant Preparation: In a 500 mL round-bottom flask, combine dibutyltin oxide (24.87 g, 0.1 mol) and stearic acid (56.90 g, 0.2 mol). This 1:2 molar ratio is crucial for the complete conversion of the oxide.

-

Solvent Addition: Add approximately 150-200 mL of toluene to the flask. The solvent facilitates heat transfer and, most importantly, forms an azeotrope with the water produced, enabling its removal.[1]

-

Apparatus Setup: Equip the flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

-

Reaction Execution: Begin stirring and heat the mixture to reflux using a heating mantle. The boiling point of the toluene-water azeotrope is approximately 85°C. As the reaction proceeds, water will collect in the side arm of the Dean-Stark trap.

-

Monitoring and Completion: The reaction is typically complete when the theoretical amount of water (1.8 mL, 0.1 mol) has been collected in the trap, which usually takes 2-4 hours. The reaction mixture should become a clear, homogeneous solution.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool slightly. Remove the toluene under reduced pressure using a rotary evaporator.

-

Product Isolation: The remaining residue is the crude dibutyltin distearate. It will be a clear to yellowish oily liquid when hot and will solidify into a waxy solid upon cooling to room temperature.[2] For most catalytic applications, this product is of sufficient purity. Further purification, if necessary, can be achieved through recrystallization from a suitable solvent like hexane.

-

Yield Calculation: Weigh the final product and calculate the percentage yield. Yields for this reaction are typically very high, often exceeding 95%.

Data Summary and Characterization

5.1 Quantitative Experimental Data

| Parameter | Value | Molar Equivalent | Notes |

| Dibutyltin Oxide (DBTO) | 24.87 g | 0.1 mol | Limiting Reagent |

| Stearic Acid | 56.90 g | 0.2 mol | 2.0 equivalents |

| Toluene | ~150 mL | - | Azeotropic Solvent |

| Reaction Temperature | ~110°C (Toluene Reflux) | - | Drives the reaction |

| Reaction Time | 2-4 hours | - | Monitor via water collection |

| Theoretical Water Yield | 1.8 mL | 0.1 mol | Indicator of completion |

| Theoretical Product Yield | ~79.2 g | 0.1 mol | Based on DBTO |

5.2 Product Analysis and Validation

To confirm the identity and purity of the synthesized dibutyltin distearate, several analytical techniques are recommended:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should show the disappearance of the broad O-H stretch from the stearic acid (around 3000 cm⁻¹) and the appearance of a strong carbonyl (C=O) ester stretch around 1740 cm⁻¹. The characteristic Sn-O stretches will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the butyl groups attached to the tin atom and the long alkyl chains of the stearate moieties. The integration of the proton signals should correspond to the correct ratio of butyl to stearate protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Although organotin compounds can be challenging for direct GC analysis due to thermal instability, derivatization methods can be employed.[14] GC-MS can be used to confirm the absence of starting materials and identify any byproducts.[15]

Conclusion

The synthesis of dibutyltin distearate from dibutyltin oxide and stearic acid is a robust and highly efficient condensation reaction. Its success hinges on the precise control of stoichiometry and the effective removal of the water byproduct. The primary challenge and responsibility for the researcher lie in the stringent management of safety protocols due to the significant toxicity of the organotin starting material. By adhering to the detailed methodology and safety precautions outlined in this guide, scientists can reliably produce high-purity dibutyltin distearate for use in catalysis and materials science, confident in both the integrity of their results and the safety of their laboratory environment.

References

- Exposome-Explorer. (n.d.). Material Safety Data Sheet Dibutyltin oxide, 98%.

- PISHRO CHEM. (2025). Is Stearic Acid Dangerous? Safety Review and Usage Guidelines.

- Candeliss. (n.d.). Stearic Acid Safety: Everything You Need to Know.

- Chemos GmbH&Co.KG. (2024). Safety Data Sheet: Dibutyltin oxide.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Dibutyltin oxide.

- ChemicalBook. (2025). Dibutyltin oxide - Safety Data Sheet.

- NOAA. (n.d.). STEARIC ACID - CAMEO Chemicals.

- Santa Cruz Biotechnology. (n.d.). Dibutyltin(IV) oxide - Material Safety Data Sheet.

- Fisher Scientific. (n.d.). Material Safety Data Sheet Stearic acid.

- ScienceLab.com. (2015). Stearic acid - Safety Data Sheet.

- Benchchem. (n.d.). Dibutyltin distearate | 5847-55-2.

- ResearchGate. (2025). Tin-Catalyzed Esterification and Transesterification Reactions: A Review.

- Patsnap. (n.d.). Synthesis method of dibutyltin dilaurate - Eureka.

- Google Patents. (n.d.). CN107033182B - A kind of preparation method of Dibutyltin oxide.

- Sciforum. (n.d.). Dibutyltin oxide mediated synthesis of esters assisted by microwave irradiation.

- Royal Society of Chemistry. (n.d.). Catalysis Science & Technology.

- Gelest, Inc. (n.d.). Introduction to organotin chemistry and applications.

- Google Patents. (n.d.). CN102838631A - Synthesis method of dibutyltin dilaurate.

- Google Patents. (n.d.). CN102516544A - Method for preparing dibutyltin dilaurate catalyst.

- Google Patents. (n.d.). US5545600A - Process for the preparation of dialkyltin dialkoxide.

- Spectrum Chemical. (n.d.). Dibutyltin-Dilaurate | CAS 77-58-7.

- ChemicalBook. (n.d.). Dibutyltin dilaurate synthesis.

- BNT Chemicals. (n.d.). DBTL – Dibutyltin Dilaurate.

- Organic Letters. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols.

- Speciation.net. (n.d.). DIBUTYLTIN DISTEARATE | EVISA's Materials Database.

- Google Patents. (n.d.). CN105801619A - Preparation process of dibutyltin oxide.

- Google Patents. (n.d.). US3522282A - Process for preparing dibutyltin maleate.

- PubMed. (n.d.). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection.

- Google Patents. (n.d.). CN104672276A - Synthetic method for preparing dibutyltin dilaurate.

- PubMed. (n.d.). Species-specific Isotope Dilution Analysis and Isotope Pattern Deconvolution for Butyltin Compounds Metabolism Investigations.

- Springer. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. BNT Chemicals | DBTL – Dibutyltin Dilaurate [bnt-chemicals.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents [patents.google.com]

- 5. gelest.com [gelest.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. westliberty.edu [westliberty.edu]

- 10. uprm.edu [uprm.edu]

- 11. pishrochem.com [pishrochem.com]

- 12. Stearic Acid Safety | Candeliss [candelisscandles.com]

- 13. STEARIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. analchemres.org [analchemres.org]

- 15. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like melting point and solubility of Dibutyltin distearate

An In-depth Technical Guide to the Physical Properties of Dibutyltin Distearate

Abstract

Dibutyltin distearate (DBTDS) is an organotin compound of significant industrial importance, primarily serving as a catalyst in polyurethane synthesis and as a heat stabilizer for polyvinyl chloride (PVC). The efficacy and processability of DBTDS are fundamentally dictated by its physical properties. This guide provides a comprehensive technical overview of two key physical characteristics: melting point and solubility. We will delve into the theoretical underpinnings of these properties, present validated experimental data, and provide detailed, field-proven protocols for their determination. This document is intended for researchers, polymer scientists, and drug development professionals who require a deep, practical understanding of DBTDS for material formulation, quality control, and process optimization.

The Molecular Basis of Dibutyltin Distearate's Physical Properties

The physical behavior of Dibutyltin distearate (CAS No: 5847-55-2) is a direct consequence of its molecular architecture. The molecule features a central tetravalent tin atom covalently bonded to two n-butyl groups and two long-chain stearate groups (-OOC(CH₂)₁₆CH₃).[1] This structure imparts a distinct amphiphilic character, though it is dominated by the nonpolar nature of the long hydrocarbon chains.

-

Melting Point: The two long, flexible stearate chains allow for significant van der Waals interactions and potential for crystalline packing. The energy required to overcome these intermolecular forces and transition from an ordered solid lattice to a disordered liquid state defines its melting point. The relatively low melting point indicates that these forces, while significant, are not as strong as those in more rigid or polar crystalline solids.

-

Solubility: The principle of "like dissolves like" governs the solubility profile of DBTDS. The extensive hydrocarbon "tails" of the stearate ligands make the molecule highly lipophilic and hydrophobic.[1] Consequently, it exhibits high solubility in nonpolar organic solvents and is virtually insoluble in polar solvents like water.

Melting Point: A Critical Parameter for Processing

The melting point is a crucial quality control parameter, as a sharp, well-defined melting range is indicative of high purity.[2][3] For industrial applications, particularly in polymer processing where DBTDS is introduced into a reaction mixture, its melting behavior affects dispersion and catalytic activity.

Quantitative Data: Melting Point of DBTDS

Published data consistently places the melting point of Dibutyltin distearate in a narrow range just above ambient temperature.

| Parameter | Reported Value (°C) | Reported Value (°F) |

| Melting Point | 22 - 25 °C | 71.6 - 77 °F |

(Data synthesized from multiple chemical data sources.)

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes the definitive method for determining the melting point range of a solid crystalline compound, a technique valued for its accuracy and reproducibility.[3]

Pillar of Trustworthiness: This protocol is a self-validating system. The sharpness of the observed melting range serves as an internal control for sample purity. A broad melting range (>2 °C) suggests the presence of impurities, which depress and widen the melting point.[3]

Methodology:

-

Sample Preparation:

-

Ensure the DBTDS sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the sample onto a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder.

-

Expertise & Experience: Grinding the sample into a fine powder is critical for uniform heat transfer throughout the sample. Coarse crystals can lead to uneven heating and a broader, less accurate melting range.

-

-

-

Capillary Loading:

-

Tap the open end of a glass capillary tube (sealed at one end) into the powdered DBTDS until a small amount enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom.

-

Expertise & Experience: The optimal sample height is 2-3 mm. A larger sample mass will create a significant temperature gradient within the sample, artificially broadening the observed melting range.

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Set the apparatus to heat rapidly to a temperature approximately 5-10 °C below the expected melting point (i.e., to ~15 °C).

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.

-

Expertise & Experience: A slow ramp rate is the most critical factor for an accurate measurement. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

-

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Mandatory Visualization: Melting Point Determination Workflow

Caption: Standard Operating Procedure for Capillary Melting Point Determination.

Solubility Profile: A Guide for Formulation and Application

Solubility is a critical parameter that dictates how DBTDS can be formulated and incorporated into various systems, from PVC blends to liquid catalyst solutions.[4]

Quantitative Data: Solubility of DBTDS

The solubility of Dibutyltin distearate is defined by its predominantly nonpolar character.

| Solvent Class | Specific Solvent | Solubility | Rationale |

| Polar Protic | Water | Insoluble | The high polarity and hydrogen-bonding network of water cannot overcome the intermolecular forces between the lipophilic DBTDS molecules. |

| Polar Aprotic | Acetone | Soluble | The moderate polarity and lack of hydrogen bonding allow for dissolution. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Favorable van der Waals interactions between the solvent and the long alkyl chains of DBTDS promote solubility. |

| Nonpolar Aliphatic | Petroleum Ether, Mineral Oil, Naphtha | Soluble | "Like dissolves like" principle in action; strong affinity between nonpolar components. |

| Alcohols | Ethanol | Sparingly Soluble | The short alkyl chain of ethanol provides some nonpolar character, but the dominant polar hydroxyl group limits solubility. |

(Data synthesized from multiple chemical data sources.)

Experimental Protocol: Qualitative Solubility Assessment

This rapid and effective method is used to screen for suitable solvents during formulation development. It is based on the direct visual observation of dissolution.[5]

Pillar of Trustworthiness: This protocol is self-validating by visual inspection. The formation of a clear, homogenous solution with no visible particulates is an unambiguous endpoint for solubility under the tested conditions.

Methodology:

-

Solvent Dispensing:

-

Using a 5 mL pipette, add 3 mL of the test solvent into a clean, labeled test tube.

-

-

Solute Addition:

-

Weigh approximately 10 mg of Dibutyltin distearate on an analytical balance.

-

Carefully transfer the weighed solid into the test tube containing the solvent.

-

-

Agitation:

-

Stopper the test tube and agitate vigorously using a vortex mixer for 60 seconds.

-

Expertise & Experience: Vigorous agitation is necessary to break down solute aggregates and maximize the surface area exposed to the solvent, ensuring that the system reaches equilibrium (or a kinetically stable state) quickly.

-

-

-

Observation and Classification:

-

Allow the tube to stand for 2 minutes.

-

Observe the solution against a dark background.

-

Classify the solubility based on the following criteria:

-

Soluble: The solid is completely dissolved, leaving a clear, transparent solution.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain suspended or settled.

-

Insoluble: The solid remains largely unchanged, with no visible signs of dissolution.

-

-

Mandatory Visualization: Solubility Assessment Workflow

Sources

An In-depth Technical Guide to Dibutyltin(IV) Dioleate (C44H84O4Sn) for Researchers and Drug Development Professionals

Introduction: Situating Dibutyltin(IV) Dioleate in the Landscape of Organotin Chemistry

Organotin(IV) compounds, characterized by the covalent bond between tin and carbon, represent a versatile class of organometallic molecules with a broad spectrum of industrial and biomedical applications.[1] Their utility ranges from serving as stabilizers in polyvinyl chloride (PVC) to acting as catalysts in polyurethane synthesis and, of particular interest to the scientific community, demonstrating significant potential as therapeutic agents.[1][2] Within this family, diorganotin(IV) carboxylates, such as Dibutyltin(IV) dioleate, have garnered attention for their unique chemical properties and biological activities. While the user-specified molecular formula C44H88O4Sn is not commonly attributed to a specific, stable compound, a closely related and commercially available molecule is Dibutyltin(IV) dioleate, with the correct molecular formula of C44H84O4Sn . This guide will provide a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and potential applications in research and drug development, grounded in the principles of scientific integrity and practical, field-proven insights.

Physicochemical Properties of Dibutyltin(IV) Dioleate

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental setting. Dibutyltin(IV) dioleate is an organotin compound where a central tin atom is bonded to two butyl groups and two oleate groups. The long oleate chains confer specific solubility and reactivity characteristics to the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C44H84O4Sn | , |

| Molecular Weight | 795.85 g/mol | , |

| CAS Number | 13323-62-1 | |

| Appearance | Yellow oily liquid or waxy solid | (for analogous dibutyltin dilaurate) |

| Solubility | Soluble in organic solvents such as benzene, toluene, and acetone; insoluble in water. | (for analogous dibutyltin dilaurate) |

Synthesis of Dibutyltin(IV) Dioleate: A Step-by-Step Protocol

The synthesis of diorganotin(IV) dicarboxylates typically proceeds via the reaction of a diorganotin(IV) oxide or dichloride with the corresponding carboxylic acid. The following protocol is a representative method for the synthesis of Dibutyltin(IV) dioleate from dibutyltin(IV) oxide and oleic acid. This approach is favored for its relatively clean reaction and high yield.

Reaction Scheme:

(C4H9)2SnO + 2 C18H34O2 → (C4H9)2Sn(OCOC17H33)2 + H2O

Experimental Protocol:

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar quantity of dibutyltin(IV) oxide in a suitable solvent, such as toluene.

-

In a separate container, dissolve a twofold molar excess of oleic acid in the same solvent.

-

-

Reaction:

-

Slowly add the oleic acid solution to the stirring suspension of dibutyltin(IV) oxide at room temperature.

-

Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the solid dibutyltin(IV) oxide. The water produced during the reaction can be removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or waxy solid, can be further purified by washing with a non-polar solvent like hexane to remove any unreacted oleic acid, followed by drying under vacuum.

-

Causality Behind Experimental Choices:

-

Solvent Selection: Toluene is an excellent choice as it is relatively non-polar, allowing for the dissolution of the reactants, and its boiling point is suitable for promoting the reaction while facilitating the azeotropic removal of water.

-

Stoichiometry: A slight excess of oleic acid can be used to ensure the complete conversion of the dibutyltin(IV) oxide, though a precise 2:1 molar ratio is theoretically required.

-

Azeotropic Water Removal: The removal of water as it is formed is crucial to shift the reaction equilibrium towards the product side, thereby maximizing the yield, in accordance with Le Chatelier's principle.

Analytical Characterization Workflow

The structural elucidation and purity assessment of the synthesized Dibutyltin(IV) dioleate are critical. A multi-technique approach is recommended for comprehensive characterization.

Workflow Diagram:

Sources

- 1. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure and Antitumor Activity of Dibutyltin Oxide Complexes with 5-Fluorouracil Derivatives. Crystal Structure of [(5-Fluorouracil)-1-CH2CH2COOSn(n-Bu) 2]4O2 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond.[1] Widely utilized as PVC stabilizers, catalysts, and biocides, their utility is paralleled by significant toxicological concerns.[2][3] The toxicity of organotin compounds is primarily dictated by the number and nature of the organic substituents on the tin atom, generally following the descending order of R3SnX > R2SnX2 > RSnX3.[1][4] Triorganotins, such as tributyltin (TBT) and triphenyltin (TPT), exhibit the highest toxicity. This guide provides a comprehensive technical overview of the primary hazards and multifaceted toxicity of organotin compounds, focusing on their mechanisms of action, target organ systems, and the experimental methodologies crucial for their assessment. We delve into the molecular underpinnings of their endocrine-disrupting, immunotoxic, and neurotoxic effects, supported by quantitative data and detailed protocols to equip researchers with the necessary knowledge for safe handling and informed investigation.

Introduction: The Double-Edged Sword of Organotin Chemistry

The versatility of organotin compounds stems from the unique properties conferred by the tin-carbon bond. Their industrial applications are extensive, ranging from stabilizing polymers like PVC against thermal degradation to acting as potent biocides in anti-fouling paints for marine vessels and as agricultural fungicides.[5][6] However, the very properties that make them effective in these roles also contribute to their biological persistence and toxicity.[2] The lipophilicity of many organotins facilitates their passage across biological membranes, leading to bioaccumulation in lipid-rich tissues.[7] Human exposure can occur through the consumption of contaminated seafood, inhalation of dust and vapors in occupational settings, and contact with treated materials.[2][8] Understanding the fundamental principles of their toxicity is therefore paramount for mitigating risks in both research and industrial environments.

Mechanisms of Toxicity: A Multi-pronged Assault on Cellular Homeostasis

Organotin compounds exert their toxic effects through a variety of mechanisms, often targeting fundamental cellular processes. This guide will focus on three primary areas of toxicological impact: endocrine disruption, immunotoxicity, and neurotoxicity.

Endocrine Disruption: Hijacking Hormonal Signaling

Organotins are potent endocrine-disrupting chemicals (EDCs) that can interfere with hormone synthesis, metabolism, and receptor signaling.[9] One of the most well-documented effects is their impact on the endocrine control of reproduction and metabolism.[10]

Tributyltin (TBT) and Triphenyltin (TPT) are known to function as dual agonists of the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ).[5][11] This dual agonism can trigger a cascade of downstream effects, including the promotion of adipogenesis (fat cell differentiation), which has led to their classification as "obesogens".[5] The interaction with these nuclear receptors can alter gene expression related to lipid metabolism and storage.[9]

Furthermore, organotins can disrupt steroidogenesis by affecting key enzymes. For instance, they can inhibit aromatase, the enzyme responsible for converting androgens to estrogens.[12] This inhibition can lead to an imbalance in sex steroid hormones, contributing to reproductive abnormalities.[12] In some contexts, however, organotins have been observed to enhance estradiol biosynthesis, highlighting the complexity of their effects on steroid metabolism.[13]

dot

Caption: Organotin-Induced Endocrine Disruption via RXR/PPARγ Activation.

Immunotoxicity: Compromising the Body's Defenses

The immune system is a particularly sensitive target for organotin compounds.[2] Both di- and trisubstituted organotins have been shown to induce a range of immunotoxic effects, from immunosuppression to chronic inflammation.[6] A primary mechanism of organotin-induced immunotoxicity is the induction of apoptosis (programmed cell death) in immune cells, particularly thymocytes and lymphocytes.[6] This can lead to atrophy of the thymus, a key organ in T-cell development, and a reduction in circulating lymphocytes, thereby compromising the adaptive immune response.[6]

Organotins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] In the intrinsic pathway, they disrupt mitochondrial function, leading to the release of pro-apoptotic factors. They can also generate oxidative stress within immune cells, further contributing to cellular damage and apoptosis.[6] Additionally, organotins can interfere with intracellular signaling cascades that are critical for immune cell activation, proliferation, and differentiation.[3] For example, exposure to dibutyltin (DBT) and TPT has been shown to decrease the in vitro survival, proliferation, and differentiation of normal human B lymphocytes.[3]

Neurotoxicity: A Threat to the Nervous System

Certain organotin compounds, particularly trimethyltin and triethyltin, are potent neurotoxins.[14] Occupational exposure to trimethyltin has been linked to a range of neurological and psychiatric symptoms, including cycles of depression and rage.[15] The neurotoxic effects of organotins are multifaceted and can involve several mechanisms. In vitro studies have demonstrated that organotins can induce an elevation in intracellular calcium levels and promote glutamate excitotoxicity, a process that can lead to neuronal cell death.[5]

Tributyltin has been shown to decrease the expression of the AMPA receptor subunit GluR2, which can increase neuronal vulnerability.[5] Furthermore, developmental exposure to some organotins, such as dimethyltin (DMT), has been shown to cause neurobehavioral deficits in animal models, including impaired spatial learning. This developmental neurotoxicity may be associated with decreased brain weight and the induction of apoptosis in the developing brain.

Toxicokinetics: The Journey of Organotins in the Body

The absorption, distribution, metabolism, and excretion (ADME) of organotin compounds are critical determinants of their toxicity.[2]

-

Absorption: Organotins can be absorbed through the gastrointestinal tract, skin, and respiratory system.[2][16] Their lipophilicity generally facilitates absorption across biological membranes.

-

Distribution: Following absorption, organotins are distributed to various tissues, with a tendency to accumulate in lipid-rich organs such as the liver, adipose tissue, and brain.[7]

-

Metabolism: The metabolism of organotins, particularly trisubstituted compounds like TBT, primarily occurs in the liver via the cytochrome P450 monooxygenase system.[2] This process typically involves the sequential dealkylation or dearylation of the tin atom, leading to the formation of di- and mono-substituted metabolites, which are generally less toxic.[2] For example, TBT is metabolized to dibutyltin (DBT) and then to monobutyltin (MBT).[2]

-

Excretion: The excretion of organotin compounds and their metabolites occurs primarily through the bile and feces.[7]

Quantitative Toxicity Data

The following table summarizes acute oral toxicity data for a selection of organotin compounds in rats, providing a comparative overview of their relative toxicities.

| Compound | Oral LD50 in Rats (mg/kg) | Reference |

| Trimethyltin Chloride | 12.6 | [9] |

| Dimethyltin Dichloride | 74 - 237 | [9] |

| Tributyltin Chloride | 122 - 349 | [9] |

| Dibutyltin Oxide | 487 - 520 | [9] |

| Trioctyltin Chloride | >4000 | [9] |

This table provides a general comparison. LD50 values can vary depending on the specific strain, sex, and age of the animals, as well as the vehicle used for administration.

Experimental Protocols for Toxicity Assessment

A critical aspect of organotin research is the use of robust and validated experimental protocols to assess their toxicity. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Objective: To determine the cytotoxic effect of an organotin compound on a specific cell line.

Materials:

-

Target cells (e.g., HeLa, PC12, or relevant cell line)

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Organotin compound of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8][17]

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[17] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[18]

-

Compound Exposure: Prepare serial dilutions of the organotin compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the organotin compound. Include a vehicle control (medium with the solvent used to dissolve the organotin) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the organotin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

dot

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]

- 7. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 10. epa.gov [epa.gov]

- 11. Table 3-12, Genotoxicity of Organotin Compounds In Vivo - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. turkjps.org [turkjps.org]

- 14. researchgate.net [researchgate.net]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. texaschildrens.org [texaschildrens.org]

Spectroscopic characterization of Dibutyltin distearate (NMR, IR, UV)

An In-depth Technical Guide to the Spectroscopic Characterization of Dibutyltin Distearate

Authored by: A Senior Application Scientist

Abstract